![molecular formula C18H23N5O4S B2718227 N-(4-amino-2-((2-(isopropylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 888440-36-6](/img/structure/B2718227.png)
N-(4-amino-2-((2-(isopropylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, a common feature in many biological molecules, suggests that this compound could interact with biological systems in interesting ways .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and ethoxy groups could make the compound soluble in polar solvents .Scientific Research Applications
Chemistry and Reactivity
Studies on compounds with similar structural features to "N-(4-amino-2-((2-(isopropylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide" often focus on understanding their chemical properties, including reactivity and potential for bioactivation. For instance, the reductive chemistry of novel hypoxia-selective cytotoxins explores the selective toxicity of compounds due to oxygen-inhibited enzymatic reduction, revealing insights into their electron-affinic sites and the formation of cytotoxic reduction products (Palmer et al., 1995). This type of study underpins the fundamental understanding of how such compounds might interact in biological systems and their potential pathways of activation or deactivation.
Anticancer Activity
The design and synthesis of compounds for potential therapeutic applications, particularly as anticancer agents, is a significant area of research. Analogous compounds demonstrate various mechanisms of action, including the inhibition of specific proteins involved in cancer cell proliferation. For example, the discovery of kinesin spindle protein inhibitors highlights the pharmaceutical properties suitable for clinical development in treating cancer (Theoclitou et al., 2011). These studies contribute to a broader understanding of how structurally similar compounds might be optimized for therapeutic efficacy against cancer.
Imaging and Diagnostic Applications
Some compounds with related structures are explored for their utility in imaging, such as positron emission tomography (PET) ligands for imaging specific receptors in the brain. The synthesis and evaluation of novel radioligands for PET imaging demonstrate the potential of these compounds to serve as tools for diagnosing and understanding neurological conditions (Fujinaga et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-4-27-12-7-5-11(6-8-12)16(25)21-14-15(19)22-18(23-17(14)26)28-9-13(24)20-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,20,24)(H,21,25)(H3,19,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEXLERVRINJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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